N-(2,6-dimethylphenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide
Description
N-(2,6-dimethylphenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide is a structurally complex heterocyclic compound featuring a pyrido[1,2-c]pyrimidinone core fused with a 1,2,4-oxadiazole ring and an acetamide-linked 2,6-dimethylphenyl group. This compound’s design integrates multiple pharmacophores:
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydropyrido[1,2-c]pyrimidin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O4/c1-4-17-24-20(25-31-17)18-15-10-5-6-11-26(15)22(30)27(21(18)29)12-16(28)23-19-13(2)8-7-9-14(19)3/h7-9H,4-6,10-12H2,1-3H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NISGMOGEXSZWIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C2=C3CCCCN3C(=O)N(C2=O)CC(=O)NC4=C(C=CC=C4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,6-dimethylphenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide is a complex organic compound with potential biological activity. Its structure suggests possible interactions with various biological targets, making it a candidate for pharmacological research.
- Molecular Formula: C25H26N6O3S
- Molecular Weight: 490.58 g/mol
- CAS Number: 692737-11-4
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The oxadiazole and pyrido[1,2-c]pyrimidine moieties are known for their roles in modulating enzyme activity and cellular signaling pathways.
Proposed Mechanisms:
- Inhibition of Enzymes: The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
- Modulation of Receptor Activity: It could potentially bind to receptors that regulate apoptosis and cell cycle progression.
- Reactive Oxygen Species Generation: The structure may facilitate the generation of reactive oxygen species (ROS), leading to oxidative stress in targeted cells.
Biological Activity Data
Research has indicated that derivatives of oxadiazoles exhibit significant anticancer properties. For instance:
Case Studies
Several studies have explored the anticancer potential of compounds similar to this compound:
-
Study on Anticancer Activity : A study synthesized various oxadiazole derivatives and tested them against multiple cancer cell lines including HCT116 and PC3. The most potent compound showed an IC50 value significantly lower than standard chemotherapy agents.
- Findings : The synthesized compounds demonstrated selective cytotoxicity towards cancer cells while sparing normal cells.
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Mechanism-Based Approaches : Research highlighted the utility of oxadiazole-based compounds in targeting specific pathways involved in cancer progression such as EGFR and Src pathways.
- Results : Compounds exhibited inhibition rates that suggest a strong potential for therapeutic applications in oncology.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
- Core Heterocycles: The target compound’s pyrido-pyrimidinone core differs from imidazo[1,2-a]pyridine () in electronic and steric profiles, likely altering target selectivity.
- Oxadiazole vs. Ester/Acid Groups: The 1,2,4-oxadiazole in the target compound may confer greater resistance to hydrolysis compared to ester-containing analogs like MM0333.04, which are prone to esterase-mediated degradation .
- Stereochemical Complexity: Pharmacopeial compounds () highlight the importance of stereochemistry in activity; the target compound’s lack of chiral centers (implied by its structure) may simplify synthesis but limit stereospecific interactions.
Computational and Pharmacokinetic Insights
Molecular docking tools like AutoDock4 () enable comparative analysis of binding modes. For example:
- The oxadiazole in the target compound may engage in hydrogen bonding or π-stacking with residues like Tyr or Phe in kinase active sites, a feature less prominent in imidazo-pyridine analogs.
- The 2,6-dimethylphenyl group’s hydrophobicity could enhance binding to pockets with aromatic clusters, similar to observations in COX-2 inhibitors .
Predicted pharmacokinetic advantages of the target compound over analogs include:
- Lipophilicity (LogP): Estimated higher than imidazo-pyridines due to the oxadiazole and dimethylphenyl groups, favoring membrane permeability.
- Metabolic Stability: Oxadiazoles resist CYP450-mediated oxidation better than ester-linked compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
